molecular formula C11H16ClN3O B12228949 N-(2-furylmethyl)-1-isopropyl-1H-pyrazol-4-amine

N-(2-furylmethyl)-1-isopropyl-1H-pyrazol-4-amine

Cat. No.: B12228949
M. Wt: 241.72 g/mol
InChI Key: HPTJOVDGDJMYTP-UHFFFAOYSA-N
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Description

N-(2-furylmethyl)-1-isopropyl-1H-pyrazol-4-amine: is a heterocyclic compound that contains both furan and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-furylmethyl)-1-isopropyl-1H-pyrazol-4-amine typically involves the reaction of 2-furylmethylamine with 1-isopropyl-1H-pyrazole-4-carboxaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and hydrogen gas with palladium on carbon are frequently used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products:

Scientific Research Applications

Chemistry: N-(2-furylmethyl)-1-isopropyl-1H-pyrazol-4-amine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes, making it a candidate for further investigation in drug development .

Medicine: The compound’s potential medicinal applications include its use as an anti-inflammatory agent and its ability to modulate specific biochemical pathways. Research is ongoing to determine its efficacy and safety in clinical settings .

Industry: In the industrial sector, this compound is used in the development of new materials with unique properties, such as enhanced thermal stability and conductivity .

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-1-isopropyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved .

Comparison with Similar Compounds

Uniqueness: N-(2-furylmethyl)-1-isopropyl-1H-pyrazol-4-amine is unique due to its combination of furan and pyrazole rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H16ClN3O

Molecular Weight

241.72 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-1-propan-2-ylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C11H15N3O.ClH/c1-9(2)14-8-10(6-13-14)12-7-11-4-3-5-15-11;/h3-6,8-9,12H,7H2,1-2H3;1H

InChI Key

HPTJOVDGDJMYTP-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)NCC2=CC=CO2.Cl

Origin of Product

United States

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